molecular formula C23H28FN3OS B2985202 3-cyclohexyl-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea CAS No. 851970-60-0

3-cyclohexyl-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea

Cat. No.: B2985202
CAS No.: 851970-60-0
M. Wt: 413.56
InChI Key: XHAMTTDGNIQGMG-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C23H28FN3OS and its molecular weight is 413.56. The purity is usually 95%.
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Biological Activity

3-Cyclohexyl-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C26H37FN2O3
  • Molecular Weight : 444.6 g/mol
  • Structure : The compound features a cyclohexyl group, an indole derivative with a fluoromethyl substituent, and a furan moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential as an antiviral and anticancer agent. The following sections detail specific activities observed in various studies.

Antiviral Activity

Research indicates that derivatives of thiourea compounds exhibit promising antiviral properties. Similar compounds have shown efficacy against viruses such as the hepatitis C virus (HCV) and HIV. For instance:

  • Mechanism of Action : Compounds with thiourea linkages have been noted to inhibit viral replication by targeting specific viral enzymes or cellular pathways involved in viral life cycles .
  • Case Study : A related compound demonstrated an EC50 value of 3.98 µM against HIV type 1, indicating significant antiviral potential .

Anticancer Activity

The compound's structural components suggest potential anticancer properties:

  • Inhibition of Tumor Growth : Compounds with similar indole and thiourea structures have been studied for their ability to inhibit tumor cell proliferation.
  • Research Findings : A study highlighted the anticancer activity of thiourea derivatives, showing IC50 values in the low micromolar range against various cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step reactions involving cyclization and functionalization techniques. This compound is part of a broader class of thiourea derivatives that are synthesized for enhanced biological activity.

CompoundMolecular FormulaBiological ActivityReference
3-Cyclohexyl...C26H37FN2O3Antiviral, Anticancer
Related Thiourea DerivativeC24H29FN4SAntiviral (EC50: 3.98 µM)
Indole-Thiourea HybridC25H30FN4O2Anticancer (IC50: Low µM)

Properties

IUPAC Name

3-cyclohexyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3OS/c1-16-20(21-14-17(24)9-10-22(21)25-16)11-12-27(15-19-8-5-13-28-19)23(29)26-18-6-3-2-4-7-18/h5,8-10,13-14,18,25H,2-4,6-7,11-12,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAMTTDGNIQGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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